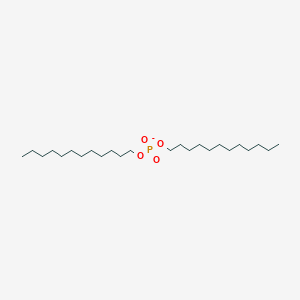
didodecyl phosphate
Overview
Description
didodecyl phosphate is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
The synthesis of didodecyl phosphate involves specific synthetic routes and reaction conditions. One of the methods includes using N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
didodecyl phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
didodecyl phosphate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, this compound could be investigated for its therapeutic potential in treating various diseases. Industrial applications may include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of didodecyl phosphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
didodecyl phosphate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. The comparison can reveal differences in properties, reactivity, and applications. For instance, while this compound may share some structural similarities with other indole derivatives, its specific reactivity and applications may set it apart .
Properties
Molecular Formula |
C24H50O4P- |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
didodecyl phosphate |
InChI |
InChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26)/p-1 |
InChI Key |
JTXUVYOABGUBMX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
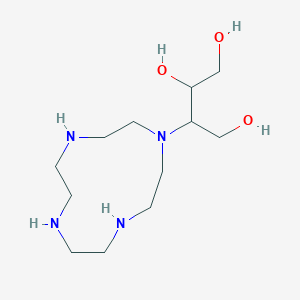

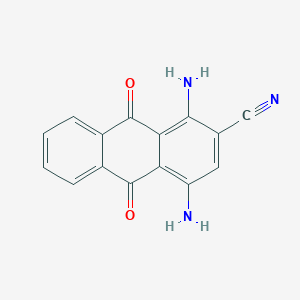
![[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-ethylphenyl]cyanamide](/img/structure/B8461161.png)

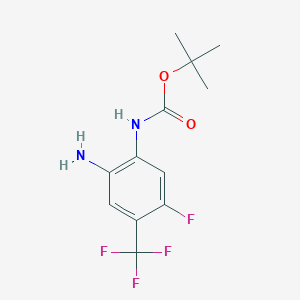
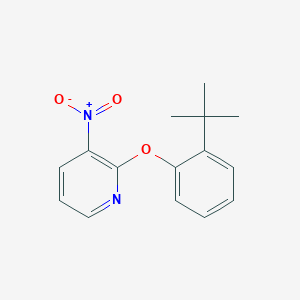

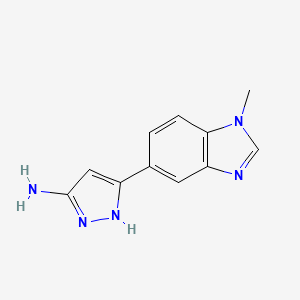
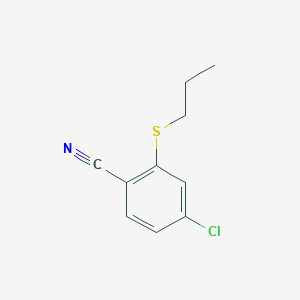
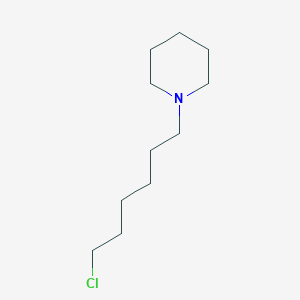
![2-(4'-(Ethylsulfonyl)-2',6-difluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8461226.png)
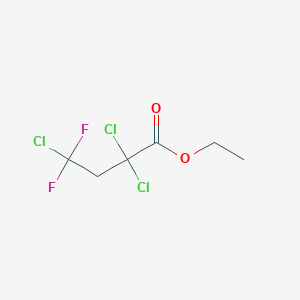
![5-(4-Pyridyl)imidazo[1,2-a]pyrimidine](/img/structure/B8461231.png)
